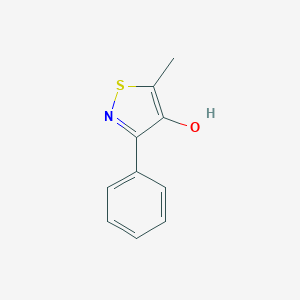
5-methyl-3-phenyl-1,2-thiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-phenyl-1,2-thiazol-4-ol is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-1,2-thiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propen-1-ol with sulfur and nitrogen sources under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-methyl-3-phenyl-1,2-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 5-methyl-3-phenyl-1,2-thiazol-4-ol. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed promising antitumor activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. The presence of the thiazole ring enhances the interaction with biological targets, making them effective against a range of pathogens. Specifically, this compound has shown potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to modulate inflammatory pathways effectively. Preliminary studies suggest that it may serve as a lead compound in the development of new anti-inflammatory drugs .
Coordination Chemistry
This compound is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property is particularly useful in synthesizing metal-organic frameworks (MOFs) and other coordination complexes that have applications in catalysis and materials science.
Synthesis of Complex Molecules
The compound serves as a building block for synthesizing more complex organic molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced biological activity or novel properties for specific applications in drug discovery and materials development .
Table: Summary of Research Findings on this compound
作用機序
The mechanism of action of 5-methyl-3-phenyl-1,2-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.
類似化合物との比較
Similar Compounds
5-Methyl-3-phenyl-4-isoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
3-Phenyl-4-isothiazole: Lacks the methyl group at the 5-position.
5-Methyl-3-phenyl-4-thiazole: Contains a sulfur atom but lacks the nitrogen atom in the ring.
Uniqueness
5-methyl-3-phenyl-1,2-thiazol-4-ol is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
19389-29-8 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC名 |
5-methyl-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChIキー |
BCBUWIOOUTUFDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
正規SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
同義語 |
5-Methyl-3-phenylisothiazol-4-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















